1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-418 is a cholinergic agonist that selectively binds to nicotinic acetylcholine receptors (nAChRs) in the brain. It has been shown to improve cognitive function in animal models and has potential therapeutic applications for treating cognitive impairments associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
ABT-418 binds to 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain, which are involved in the regulation of cognitive function, mood, and behavior. By binding to these receptors, ABT-418 stimulates the release of neurotransmitters such as dopamine and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
ABT-418 has been shown to improve cognitive function in animal models and has potential therapeutic applications for treating cognitive impairments associated with Alzheimer's disease, schizophrenia, and ADHD. In addition, ABT-418 has been studied for its potential use in treating nicotine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-418 has several advantages for lab experiments, including its high selectivity for 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain, its ability to improve cognitive function in animal models, and its potential therapeutic applications for treating cognitive impairments and neurological disorders. However, there are also limitations to the use of ABT-418 in lab experiments, including its potential toxicity and the need for further research to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for research on ABT-418, including its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis, its potential as a cognitive enhancer for healthy individuals, and its potential as a treatment for nicotine addiction. Further research is also needed to determine the optimal dosage and administration of ABT-418, as well as its long-term safety and efficacy in humans.
In conclusion, ABT-418 is a compound that has potential therapeutic applications for treating cognitive impairments and neurological disorders. Its selective binding to 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylbenzyl)-2,5-pyrrolidinedione in the brain and ability to improve cognitive function in animal models make it an attractive candidate for further research. However, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in treating other neurological disorders and as a cognitive enhancer for healthy individuals.
Méthodes De Synthèse
The synthesis of ABT-418 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate products, and the final purification of the compound. The details of the synthesis method have been published in scientific literature and involve the use of various reagents and solvents.
Applications De Recherche Scientifique
ABT-418 has been extensively studied in animal models for its potential use in treating cognitive impairments. It has been shown to improve learning and memory in rats and mice, and has been tested in clinical trials for its efficacy in treating Alzheimer's disease and ADHD. In addition, ABT-418 has been studied for its potential use in treating nicotine addiction.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-4-6-16(7-5-15)12-18-14-21(24)23(22(18)25)11-10-17-8-9-19(26-2)20(13-17)27-3/h4-9,13,18H,10-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEXIHYORXJGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-(4-methyl-benzyl)-pyrrolidine-2,5-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.